molecular formula C10H22O3 B13647187 1,2-Propanediol, 3-(heptyloxy)- CAS No. 10305-39-2

1,2-Propanediol, 3-(heptyloxy)-

Cat. No.: B13647187
CAS No.: 10305-39-2
M. Wt: 190.28 g/mol
InChI Key: LUCBXPCLWJFUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Propanediol, 3-(heptyloxy)- can be synthesized through the reaction of glycerol with heptyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process . The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

Industrial production of 1,2-Propanediol, 3-(heptyloxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced separation techniques, such as chromatography, can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediol, 3-(heptyloxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-Propanediol, 3-(heptyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Propanediol, 3-(heptyloxy)- involves its interaction with biological membranes due to its amphiphilic nature. The heptyloxy group allows the compound to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Propanediol, 3-(heptyloxy)- is unique due to its longer alkyl chain, which imparts distinct hydrophobic characteristics. This makes it more suitable for applications requiring amphiphilic properties, such as in surfactants and emulsifiers. Its ability to integrate into lipid bilayers also sets it apart from shorter-chain derivatives .

Properties

CAS No.

10305-39-2

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

3-heptoxypropane-1,2-diol

InChI

InChI=1S/C10H22O3/c1-2-3-4-5-6-7-13-9-10(12)8-11/h10-12H,2-9H2,1H3

InChI Key

LUCBXPCLWJFUFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCC(CO)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.